Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
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Overview
Description
Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, with a cyano group and a methyl ester group attached. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group to other functional groups like amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or ester groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group can yield amines, while substitution reactions can introduce various functional groups depending on the nucleophile used.
Scientific Research Applications
Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Medicine: It is explored for its potential as a drug candidate, particularly in the development of inhibitors for specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position and type of substituents.
Indole derivatives: Indoles have a similar fused ring system and exhibit a wide range of biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another heterocycle and are known for their biological activities.
Uniqueness: Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano and methyl ester groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
CAS No. |
952182-34-2 |
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Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
methyl 6-cyano-1-methylpyrrolo[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H9N3O2/c1-14-9-3-7(5-12)6-13-8(9)4-10(14)11(15)16-2/h3-4,6H,1-2H3 |
InChI Key |
NSKMQRPJCROLJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=N2)C#N)C(=O)OC |
Origin of Product |
United States |
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